6-Chloro-2-methylpyrimidine-4,5-diamine

Descripción general

Descripción

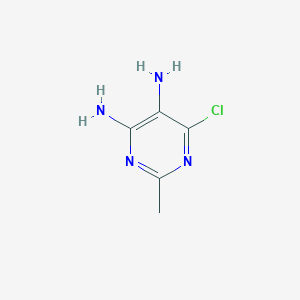

6-Chloro-2-methylpyrimidine-4,5-diamine is a chemical compound with the CAS Number: 933-80-2. It has a molecular weight of 158.59 . The IUPAC name for this compound is 6-chloro-2-methyl-4,5-pyrimidinediamine .

Synthesis Analysis

The synthesis of 6-Chloro-2-methylpyrimidine-4,5-diamine involves the reaction of 5-amino-4,6-dichloro-2-methylpyrimidine with 2 M ammonia in isopropanol. This mixture is heated at 150°C for 16 hours in a sealed stainless steel Parr vessel. The mixture is then concentrated in vacuo, and the residue is suspended in a mixture of H2O and isopropanol. The precipitate is collected by suction filtration, washed sparingly with isopropanol, then air dried on the filter to afford 6-chloro-4,5-diamino-2-methylpyrimidine .Molecular Structure Analysis

The InChI code for 6-Chloro-2-methylpyrimidine-4,5-diamine is 1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10). The InChI key is SGPFPRGCGZLZPP-UHFFFAOYSA-N .Chemical Reactions Analysis

2,4-Dichloro-6-methylpyrimidine, a related compound, undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .Physical And Chemical Properties Analysis

6-Chloro-2-methylpyrimidine-4,5-diamine is a solid substance. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Bicyclic Systems

The compound is used in the synthesis of pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems . These systems have significant biological applications and are widely used in the medical and pharmaceutical fields .

Reactivity of Substituents

The reactivity of the substituents linked to the ring carbon and nitrogen atoms of the compound is a key area of study . This reactivity is crucial for the synthesis of various derivatives and analogs .

Biological Applications

The compound and its derivatives have been applied on a large scale in the medical and pharmaceutical fields . They have shown potential in the treatment of various diseases and conditions .

Pharmacological Applications

Diazine alkaloids, including pyrimidine derivatives, have a wide range of pharmacological applications . They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Organic Synthesis

The compound is an important raw material and intermediate used in organic synthesis . It is used in the production of various pharmaceuticals, agrochemicals, and dyestuffs .

Synthetic Approaches

The compound is used in the synthesis of FDA approved drugs with pyrimidine as a central unit bearing different substituents . Novel synthetic methodologies have been developed to improve druglikeness and ADME-Tox properties .

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, and H319. The precautionary statements are P261 and P305+P351+P338 .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 6-Chloro-2-methylpyrimidine-4,5-diamine .

Propiedades

IUPAC Name |

6-chloro-2-methylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPFPRGCGZLZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344053 | |

| Record name | 6-chloro-2-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-methylpyrimidine-4,5-diamine | |

CAS RN |

933-80-2 | |

| Record name | 6-chloro-2-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.